N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a furan ring, a pyridazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the furan and pyridazine rings through various coupling reactions. The final step usually involves the formation of the piperidine ring and the carboxamide group under specific reaction conditions such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its ability to interact with biological targets makes it a promising compound for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, furan derivatives, and pyridazine derivatives. These compounds share structural similarities and may exhibit comparable properties.
Uniqueness
What sets N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide apart is its unique combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-20(23-21-22-16-4-1-2-6-18(16)29-21)14-9-11-26(12-10-14)19-8-7-15(24-25-19)17-5-3-13-28-17/h1-8,13-14H,9-12H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCHRPHEFFVZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C4=NN=C(C=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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